molecular formula C15H21N5 B3888163 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline

Cat. No.: B3888163
M. Wt: 271.36 g/mol
InChI Key: LNNVQHGMDRAUEZ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

The synthesis of 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline typically involves a condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The specific synthetic route and reaction conditions can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.

    Biology: Its derivatives are investigated for their potential antimicrobial and antifungal activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar compounds to 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline include other Schiff bases and triazole derivatives. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:

Properties

IUPAC Name

4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-5-19(6-2)15-9-7-14(8-10-15)11-16-20-12(3)17-18-13(20)4/h7-11H,5-6H2,1-4H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNVQHGMDRAUEZ-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NN2C(=NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Reactant of Route 3
Reactant of Route 3
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.